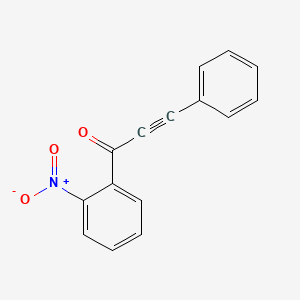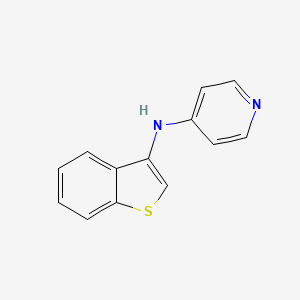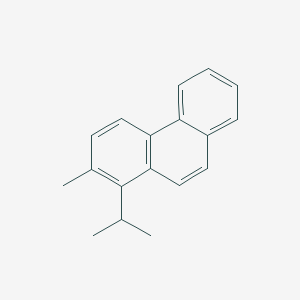![molecular formula C10H9N B14134225 7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B14134225.png)
7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is a bicyclic organic compound with the molecular formula C9H9N. This compound is characterized by its unique bicyclo[4.2.0]octa-1,3,5-triene core structure, which is a fused ring system containing both cyclobutene and benzene rings. The presence of a nitrile group (-CN) at the 7th position and a methyl group (-CH3) at the same position further distinguishes this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The nitrile group can be introduced through subsequent functionalization steps.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity and specific spatial orientation, which can be crucial for binding to target molecules.
Comparación Con Compuestos Similares
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the nitrile and methyl groups, making it less functionalized.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine: Contains methoxy groups and an amine group, offering different reactivity and applications.
Uniqueness: 7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is unique due to the presence of both a nitrile and a methyl group at the 7th position, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H9N |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile |
InChI |
InChI=1S/C10H9N/c1-10(7-11)6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 |
Clave InChI |
LMTJMIOWPAYZJC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC=CC=C21)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-methylphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14134154.png)



![2-[3-(Trifluoromethyl)phenoxy]benzenemethanamine](/img/structure/B14134188.png)
![3-[(Dimethylamino)methyl]benzenecarbothioamide](/img/structure/B14134193.png)
![1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene](/img/structure/B14134209.png)

![2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14134232.png)


![Benzene, [(2,2-dichloroethenyl)thio]-](/img/structure/B14134241.png)

